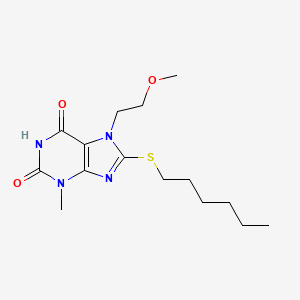
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The final step involves reacting the intermediate with 3,4-dimethoxyphenethylamine, often in the presence of coupling agents like EDCI or DCC to facilitate the amide bond formation.
Reaction conditions: Room temperature to 40°C with an inert atmosphere.
Industrial Production Methods
Industrial scale synthesis often utilizes flow chemistry techniques to optimize reaction efficiency, yield, and safety. Continuous flow reactors can provide precise control over reaction conditions and scaling up the process while minimizing waste and potential hazards.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 5-(3-cyclohexylureido)-1,3,4-thiadiazole:
A reaction between cyclohexyl isocyanate and 2-amino-1,3,4-thiadiazole under anhydrous conditions typically yields 5-(3-cyclohexylureido)-1,3,4-thiadiazole.
Reaction conditions: Solvent-free or using a non-aqueous solvent at temperatures ranging from 50°C to 100°C.
Thioether Formation:
The synthesized 5-(3-cyclohexylureido)-1,3,4-thiadiazole is then reacted with a halogenated acetamide derivative in the presence of a base such as potassium carbonate to form the thioether linkage.
Reaction conditions: Mild heating (30°C to 70°C) in an aprotic solvent.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation:
Undergoes oxidation reactions typically at the thiadiazole or urea moieties, potentially forming sulfoxides or oxo-derivatives under oxidative conditions.
Reduction:
The urea and nitro groups can undergo reduction reactions to form corresponding amines or hydroxy derivatives.
Substitution:
Nucleophilic substitution reactions can occur, particularly at the halogenated sites, allowing for various functional groups to be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, bases such as potassium carbonate
Major Products Formed
Oxidized forms, reduced amines, and substituted derivatives based on the reacting groups involved.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules due to its multifunctional groups.
Biology
Investigated for its bioactive properties, including antimicrobial, antifungal, and potential anticancer activities.
Medicine
Potential therapeutic uses are explored, especially in drug discovery for targeting specific enzymes and receptors.
Industry
Applications in developing specialized polymers, agrochemicals, and advanced materials.
Mechanism of Action
Effects and Molecular Targets
The compound's biological effects are often mediated through interaction with cellular receptors and enzymes, inhibiting or modulating their activity. It can bind to proteins and alter their conformation and function.
Pathways Involved
Involved in pathways related to cell signaling, metabolism, and gene expression, often leading to altered cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Examples include other thiadiazole derivatives and urea-containing acetamides.
Unique Features
Compared to its analogs, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique structural features that confer enhanced stability, specificity, and potency in its applications.
This gives a broad overview of this compound. Got any specifics you’d like to deep dive into?
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S2/c1-29-16-9-8-14(12-17(16)30-2)10-11-22-18(27)13-31-21-26-25-20(32-21)24-19(28)23-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWAFDFZBGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)

![4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2482189.png)


![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)


![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)
![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)
![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)
